molecular formula C9H15NO3 B2857545 Ethyl 2-(4-oxopiperidin-1-YL)acetate CAS No. 145729-10-8

Ethyl 2-(4-oxopiperidin-1-YL)acetate

Cat. No.: B2857545
CAS No.: 145729-10-8
M. Wt: 185.223
InChI Key: PIYSHWJITBULOI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-oxopiperidin-1-yl)acetate typically involves the reaction of piperidine with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the piperidine ring attacks the carbon atom of the ethyl chloroacetate, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as distillation and recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-oxopiperidin-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-(4-oxopiperidin-1-yl)acetate has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl 2-(4-oxopiperidin-1-yl)acetate involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of peptidyl-prolyl cis-trans isomerase A, which plays a role in protein folding and function. This inhibition can affect various cellular processes and pathways .

Comparison with Similar Compounds

Ethyl 2-(4-oxopiperidin-1-yl)acetate can be compared with other similar compounds such as:

    Ethyl 2-(2-oxopiperidin-1-yl)acetate: Similar structure but with the ketone group at the 2-position.

    Ethyl 2-(4-oxopiperidin-1-yl)propanoate: Similar structure but with a propanoate group instead of an acetate group.

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 2-(4-oxopiperidin-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-2-13-9(12)7-10-5-3-8(11)4-6-10/h2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYSHWJITBULOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCC(=O)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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